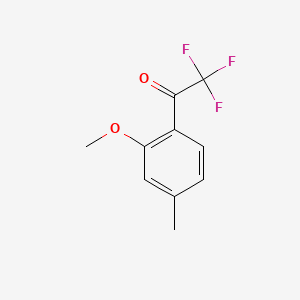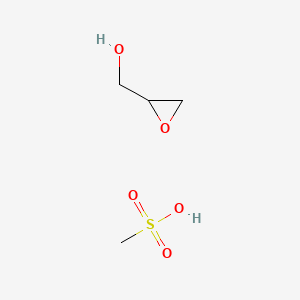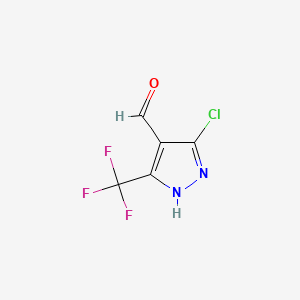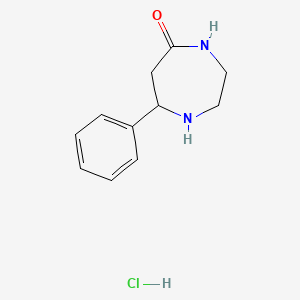
Nilotinib D6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nilotinib is used to treat Philadelphia chromosome positive chronic myeloid leukemia (Ph+ CML) in adults and children who are newly diagnosed . It is also given to adults and children with Ph+ CML in chronic phase (CP) or accelerated phase (AP) who have taken other medicines (eg, imatinib, tyrosine-kinase inhibitor) but did not work . Nilotinib is a Bcr-Abl tyrosine kinase inhibitor and works by interfering with signaling within the cancer cell .
Molecular Structure Analysis
Nilotinib inhibits the tyrosine kinase activity of the BCR-ABL protein. Nilotinib fits into the ATP-binding site of the BCR-ABL protein with higher affinity than imatinib, over-riding resistance caused by mutations . In silico structure-based molecular docking and in vitro experiments have identified Nilotinib as a potent SMO antagonist .
Chemical Reactions Analysis
The Novartis synthesis of Nilotinib requires multiple days of reaction, nearly a dozen steps, multiple solvent switching processes, and gives very low yields . On the other hand, work published by Buchwald and coworkers has shown an efficient method of synthesizing nilotinib in fewer than four steps, in less than 24 hours, and at >85% yields .
Physical And Chemical Properties Analysis
The chemical formula of Nilotinib is C28H22F3N7O and its molecular weight is 529.52 . It is soluble in DMSO at 16 mg/mL .
科学的研究の応用
CML Treatment and Resistance to Imatinib : Nilotinib is a second-generation tyrosine kinase inhibitor developed for treating CML, especially in patients showing resistance to imatinib. It inhibits BCR-ABL and restores the response of progenitors to nilotinib in the presence of stem cell factor (SCF) (Airiau et al., 2013).
Application in Metastatic Colorectal Cancer : Nilotinib has been found to inhibit human colorectal cancer (CRC) cell invasion and reduce metastatic potential in tumor mouse models, acting by inhibiting DDR1 kinase activity. This suggests a potential new therapeutic strategy for metastatic colorectal cancer (Jeitany et al., 2018).
Impact of BCR-ABL Mutations : The efficacy of nilotinib in patients with CML-CP (chronic phase) is influenced by the presence of baseline BCR-ABL mutations. The response rate is generally favorable, but specific mutations may affect the effectiveness of nilotinib (Hughes et al., 2009).
Long-term Effectiveness and Safety : Long-term studies indicate that nilotinib is effective in CML-CP patients after imatinib failure, with most adverse events being manageable. The study suggests favorable benefits for patients with continued treatment (Kantarjian et al., 2011).
Induced Vasculopathy : Research has identified vascular endothelial cells as a primary target site of nilotinib, which has been associated with the occurrence of progressive arterial occlusive disease (AOD) (Hadzijusufovic et al., 2017).
Effects on ABCB1/P-glycoprotein and Cardiotoxicity : Nilotinib can reverse ABCB1/P-glycoprotein-mediated multidrug resistance but increases the cardiotoxicity of doxorubicin, highlighting the need for careful management when used in combination therapy (Zhou et al., 2016).
Potential in Parkinson's Disease Treatment : Nilotinib shows potential benefits in Parkinson's disease by altering dopamine metabolism, reducing inflammation, and engaging surrogate disease biomarkers (Pagán et al., 2019).
Nilotinib and Hyperbilirubinemia : A study identified an association between UGT1A1 promoter polymorphism and the risk of nilotinib-induced hyperbilirubinemia, suggesting a combined impact of UGT1A1 activity inhibition and genetic polymorphism (Singer et al., 2007).
作用機序
Target of Action
Nilotinib-d6, also known as Nilotinib, is a selective tyrosine kinase inhibitor . Its primary targets are BCR-ABL kinase, c-KIT, and platelet-derived growth factor receptor (PDGFR) . These targets play a crucial role in the proliferation of leukemic cell lines .
Mode of Action
Nilotinib-d6 interacts with its targets by binding to the ATP-binding site of BCR-ABL and inhibiting tyrosine kinase activity . This inhibition of tyrosine kinase activity leads to a decrease in the proliferation of leukemic cell lines .
Biochemical Pathways
The action of Nilotinib-d6 affects several biochemical pathways. It inhibits BCR-ABL mediated proliferation of leukemic cell lines . It also modulates the JAK-STAT signaling pathway, as evidenced by the down-regulation of JAK2, IL7, STAM, PIK3CA, PTPN11, RAF1, and SOS1 key genes . This modulation could lead to the up-regulation of cell cycle, proliferation, and differentiation via MAPK and PI3K-AKT signaling pathways .
Pharmacokinetics
Nilotinib-d6 is tightly bound to plasma proteins and is transported to the liver, where it is metabolized by CYP3A4 through oxidation and hydroxylation pathways to form nilotinib carboxylic acid and nilotinib N-oxide . Nilotinib-d6 also regulates hepatic enzymes (CYP3A4, CYP2C8, CYP2C9, CYP2D6, and UGT1A1) through a feedback mechanism .
Result of Action
The molecular and cellular effects of Nilotinib-d6’s action include the reduction of proinflammatory cytokine levels and the modulation of neuroinflammatory responses . It also affects LPS-mediated microglial/astroglial activation in a brain region-specific manner in vivo .
Action Environment
The action, efficacy, and stability of Nilotinib-d6 can be influenced by various environmental factors. Systemic exposure is likely to be more closely related to patient response .
特性
IUPAC Name |
2,3,6-trideuterio-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37)/i1D3,5D,6D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZIURLSWUIHRB-AGINCAKFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)[2H])NC4=NC=CC(=N4)C5=CN=CC=C5)C([2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22F3N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nilotinib-d6 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3](/img/structure/B585635.png)

![8-Chloro-7-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B585637.png)
![Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate-d3](/img/structure/B585639.png)
